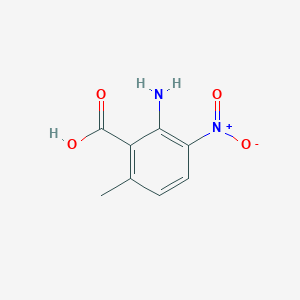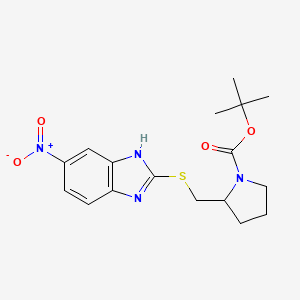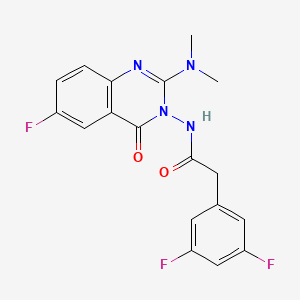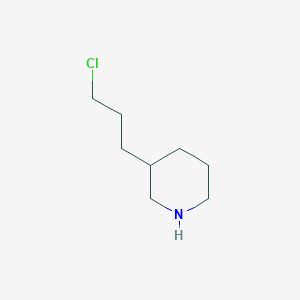![molecular formula C13H19N3O B13962188 1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one CAS No. 380605-16-3](/img/structure/B13962188.png)
1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE is a compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound is known for its structural motif, which is commonly found in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Métodos De Preparación
The synthesis of 1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically require specific oxidants and additives to achieve the desired selectivity and yield .
Análisis De Reacciones Químicas
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Aplicaciones Científicas De Investigación
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, it is studied for its potential therapeutic effects, including its role as a non-selective α-adrenoceptor antagonist . This compound has shown promise in improving disrupted lipid and carbohydrate profiles, making it a potential candidate for the treatment of metabolic disturbances . Additionally, it is used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE involves its interaction with α-adrenoceptors . It acts as a non-selective antagonist of α1 and α2 adrenoceptors, which can lead to the reduction of elevated glucose and triglyceride levels . The molecular targets and pathways involved include the inhibition of the adrenergic nervous system, which is associated with the sympathetic nervous system overactivity .
Comparación Con Compuestos Similares
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . The uniqueness of 1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE lies in its specific interaction with α-adrenoceptors and its potential therapeutic applications in metabolic disturbances .
Propiedades
Número CAS |
380605-16-3 |
|---|---|
Fórmula molecular |
C13H19N3O |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-[3-(2-aminoanilino)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H19N3O/c14-11-5-1-2-6-12(11)15-8-4-10-16-9-3-7-13(16)17/h1-2,5-6,15H,3-4,7-10,14H2 |
Clave InChI |
MVBSDRHUHIVZDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCCNC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)







![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)



![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
